molecular formula C18H16ClNO5S B3636352 Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B3636352
M. Wt: 393.8 g/mol
InChI Key: OUZQNCFASRJXTD-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines a benzofuran core with sulfonamide and ester functionalities

Preparation Methods

The synthesis of Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The benzofuran core may interact with cellular membranes or proteins, affecting their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with a benzofuran core but different substituents may have varying biological activities and properties.

    Sulfonamide Compounds: Other sulfonamides may share similar enzyme inhibition properties but differ in their overall structure and function.

    Ester Compounds: Esters with different aromatic or heterocyclic cores may have different reactivity and applications.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

IUPAC Name

methyl 5-[(4-chloro-3-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-10-8-13(5-6-15(10)19)26(22,23)20-12-4-7-16-14(9-12)17(11(2)25-16)18(21)24-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZQNCFASRJXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
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Methyl 5-(4-chloro-3-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

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